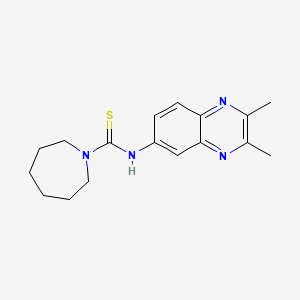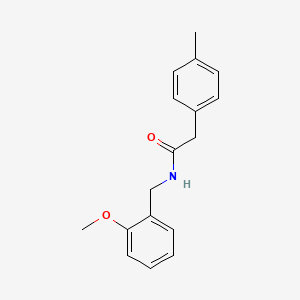![molecular formula C20H24N2O2 B5768323 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that belongs to the class of benzamide derivatives. It is an important research chemical that has been extensively studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been used in studies to investigate the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neuropsychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which inhibits the activity of this receptor. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. This compound has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, which are mediated by its binding to the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the rewarding effects of drugs of abuse. This compound has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research chemical. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound is also highly lipophilic, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One area of research is the investigation of its potential therapeutic applications in neuropsychiatric disorders, such as drug addiction and schizophrenia. Another area of research is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The purity and yield of the product can be improved by optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-7-17(8-12-19)20(23)21-18-9-5-16(6-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYGFXIJSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

